molecular formula C11H17NO4S B256520 4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide

4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide

Cat. No. B256520
M. Wt: 259.32 g/mol
InChI Key: BYNGTCJAURNRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as Meclofenoxate or Centrophenoxine. This compound has been used in scientific research for its potential cognitive enhancing effects.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide is not fully understood. However, it is believed to work by increasing acetylcholine levels in the brain. Acetylcholine is a neurotransmitter that is important for memory and learning. By increasing acetylcholine levels, this compound may enhance cognitive function.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to increase acetylcholine levels in the brain. Acetylcholine is a neurotransmitter that is important for memory and learning. This compound may also have neuroprotective effects against oxidative stress and age-related cognitive decline.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide in lab experiments is its potential cognitive enhancing effects. This compound may be useful in studying memory and learning. One limitation of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand how it works.

Future Directions

There are several future directions for research on 4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide. One direction is to study its potential neuroprotective effects against oxidative stress and age-related cognitive decline. Another direction is to study its effects on other neurotransmitters in the brain. Additionally, further research is needed to fully understand its mechanism of action.

Synthesis Methods

The synthesis of 4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base such as sodium hydroxide, and the resulting product is then purified through recrystallization.

Scientific Research Applications

4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been studied for its potential cognitive enhancing effects. It has been shown to increase acetylcholine levels in the brain, which is a neurotransmitter that is important for memory and learning. This compound has also been studied for its potential neuroprotective effects against oxidative stress and age-related cognitive decline.

properties

Product Name

4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C11H17NO4S/c1-9-8-10(4-5-11(9)16-3)17(13,14)12-6-7-15-2/h4-5,8,12H,6-7H2,1-3H3

InChI Key

BYNGTCJAURNRMG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC)OC

Origin of Product

United States

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